Tozasertib lactate is a small-molecule inhibitor primarily targeting Aurora kinases, which are essential for cell division. Initially developed by Vertex Pharmaceuticals, this compound has been investigated for its potential to treat various cancers by inducing apoptosis in tumor cells. The molecular formula for tozasertib lactate is with a CAS registry number of 639089-54-6. It acts as an inhibitor of Aurora A, B, and C kinases, which play critical roles in mitosis and are often overexpressed in cancerous cells .
Tozasertib lactate is classified as an Aurora kinase inhibitor. It has been utilized in preclinical studies to assess its effectiveness against different types of cancer, including glioblastoma and leukemia. The compound has shown promise in inhibiting tumor growth through its mechanism of action on the cell cycle .
The synthesis of tozasertib lactate involves several steps that include the formation of key intermediates followed by coupling reactions. Typical synthetic routes utilize organic solvents and catalysts under controlled temperatures to ensure optimal yields. The process may involve:
In industrial settings, these methods are scaled up to meet commercial demands while optimizing conditions for yield and purity .
Tozasertib lactate features a complex molecular structure that includes multiple nitrogen atoms and a lactate moiety. Its structural characteristics can be summarized as follows:
The structural representation highlights the presence of a triazole ring and various functional groups that contribute to its activity as a kinase inhibitor .
Tozasertib lactate participates in several chemical reactions typical for small molecules:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). The reaction conditions are optimized for temperature, pressure, and pH to ensure high yields .
Tozasertib lactate exerts its therapeutic effects by specifically inhibiting Aurora kinases. This inhibition disrupts the normal function of these kinases during mitosis, leading to:
The compound's action is particularly relevant in cancers characterized by aberrant Aurora kinase expression, making it a candidate for targeted cancer therapies .
Relevant physicochemical properties have been characterized through experimental assays, indicating favorable profiles for drug development .
Tozasertib lactate has several scientific applications:
The compound's ability to inhibit multiple kinases makes it valuable in both academic research and pharmaceutical development aimed at targeting cancer pathways .
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0